![molecular formula C13H15N5O3 B5531243 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)

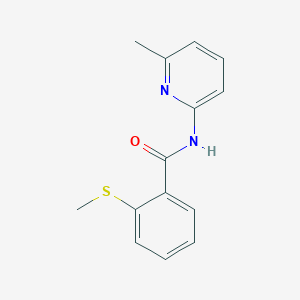

4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime" belongs to a class of chemicals that are significant due to their unique structures and potential applications in various fields of chemistry and material science. Although direct studies on this specific compound are limited, insights can be drawn from research on similar compounds.

Synthesis Analysis

The synthesis of related triazinyl and oxime compounds involves multi-step chemical reactions, often starting from basic nitrogen-containing heterocycles or aldehydes. For instance, the synthesis of cyclic dipeptidyl ureas through Ugi reactions and subsequent transformation into [1,2,4]triazin-1-yl alaninamides represents a related synthetic approach (Sañudo et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as benzoxazine derivatives, is often conducted using X-ray diffraction and various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. These analyses provide insights into the compound's geometric parameters, electron density, and stabilization energies (Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can exhibit a range of behaviors, including unusual tandem sequences of reactions or the formation of novel dimeric and cyclic structures. The reactivity of these compounds can be influenced by substituents, solvent conditions, and catalysts used in the reactions (Khatri & Samant, 2015).

Physical Properties Analysis

The physical properties, including conformational stability, spectroscopic characteristics, and optical behaviors of similar compounds, are explored through detailed computational and experimental studies. These studies help in understanding the compound's behavior in different environments and potential applications in materials science (Kaya et al., 2018).

Chemical Properties Analysis

Chemical properties analysis often involves examining the compound's reactivity, stability, and interactions with other molecules. Studies on related compounds have focused on understanding these aspects through various chemical reactions, molecular docking studies, and investigations into their potential as intermediates for synthesizing other valuable compounds (Zhang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Triazine Derivatives

- Research on synthesis of cyclic dipeptidyl ureas involving triazine compounds demonstrates the potential of these chemicals in forming new classes of pseudopeptidic triazines, hinting at applications in drug design and medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Alkylation and Derivatization Techniques

- A study on Meerwein alkylation of Ehrlich's aldehyde explores the chemical behavior of 4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde, providing insights into synthetic routes that could be relevant for modifying or synthesizing related compounds (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).

Antimicrobial Activities of Triazole Derivatives

- A publication on the antimicrobial activities of triazole derivatives synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, reveals the potential biomedical applications of these compounds, suggesting possible research directions for related triazine derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Development and Validation of Analytical Methods

- Development of an HPLC-UV method for analyzing methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent highlights the importance of chemical derivatization for enhancing detection and quantification of small molecules, which could be relevant for research on similar compounds (Liao, Yang, Syu, & Xu, 2005).

Photoreactions and Novel Compounds Synthesis

- A study on photo-induced reactions of oxime O-ethers derived from 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides to produce compounds with a triazino[1,2-a]indole skeleton suggests innovative pathways for synthesizing novel organic compounds with potential applications in material science and organic electronics (Tanaka, Seguchi, Itoh, & Sera, 1996).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(NE)-N-[[4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-3-14-11-16-12(20-2)18-13(17-11)21-10-6-4-9(5-7-10)8-15-19/h4-8,19H,3H2,1-2H3,(H,14,16,17,18)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNQKGJGWWHXAW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-{4-[(E)-(hydroxyimino)methyl]phenoxy}-6-methoxy-1,3,5-triazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)

![4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5531168.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)

![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)

![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)

![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)

![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)

![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)

![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)